molecular formula C14H14F3N7O4 B11521704 4-[(E)-(hydroxyimino){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl]-1,2,5-oxadiazol-3-amine

4-[(E)-(hydroxyimino){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11521704
M. Wt: 401.30 g/mol
InChI Key: XERGBXJUBPXJCD-CPNJWEJPSA-N
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Description

4-[(E)-(HYDROXYIMINO)({4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL})METHYL]-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a nitro group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(HYDROXYIMINO)({4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL})METHYL]-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(HYDROXYIMINO)({4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL})METHYL]-1,2,5-OXADIAZOL-3-AMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The oxadiazole ring can participate in reduction reactions to form different heterocyclic compounds.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.

Major Products

The major products formed from these reactions include various substituted piperazines and oxadiazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-(HYDROXYIMINO)({4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL})METHYL]-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(HYDROXYIMINO)({4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL})METHYL]-1,2,5-OXADIAZOL-3-AMINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H14F3N7O4

Molecular Weight

401.30 g/mol

IUPAC Name

(NE)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine

InChI

InChI=1S/C14H14F3N7O4/c15-14(16,17)8-1-2-9(10(7-8)24(26)27)22-3-5-23(6-4-22)13(19-25)11-12(18)21-28-20-11/h1-2,7,25H,3-6H2,(H2,18,21)/b19-13+

InChI Key

XERGBXJUBPXJCD-CPNJWEJPSA-N

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])/C(=N/O)/C3=NON=C3N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=NO)C3=NON=C3N

Origin of Product

United States

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